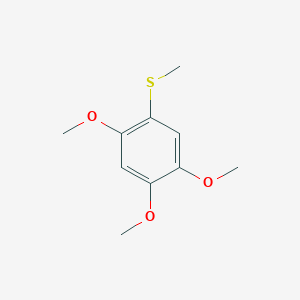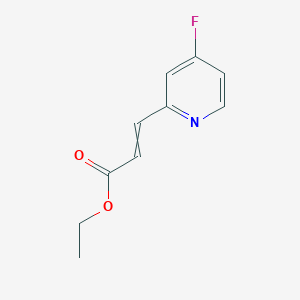
3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid is an organic compound with the molecular formula C9H16O5S. This compound is characterized by the presence of an acetylthio group, which is a sulfur-containing functional group, and two ethoxy groups attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid typically involves the reaction of 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which is essential for maintaining product quality and consistency. The use of automated systems also helps in reducing the production time and cost.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug that can be activated in the body.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid involves the formation of covalent bonds with thiol groups in proteins and enzymes. This interaction can inhibit the activity of certain enzymes or alter protein function, making it useful in various biochemical studies. The molecular targets include cysteine residues in proteins, which are reactive towards the acetylthio group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-(2-(Aminoethoxy)ethoxy)ethoxy)propanoic acid: This compound contains an amino group instead of an acetylthio group and is used in different biochemical applications.
3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid: This compound has a methoxy group and is used in the synthesis of polyethylene glycol derivatives.
3-(2-(2-(Azidoethoxy)ethoxy)ethoxy)propanoic acid: This compound contains an azido group and is used in click chemistry reactions.
Uniqueness
3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid is unique due to its acetylthio group, which provides distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in the study of thiol-containing proteins and enzymes, as well as in the development of novel drug delivery systems.
Eigenschaften
Molekularformel |
C9H16O5S |
|---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
3-[2-(2-acetylsulfanylethoxy)ethoxy]propanoic acid |
InChI |
InChI=1S/C9H16O5S/c1-8(10)15-7-6-14-5-4-13-3-2-9(11)12/h2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
CXRDULCWPXRFAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


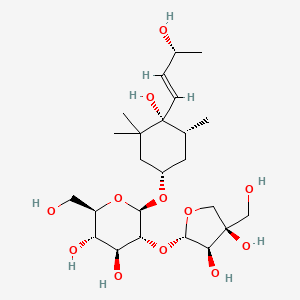
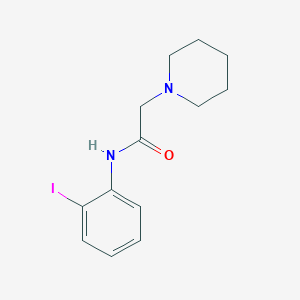
![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
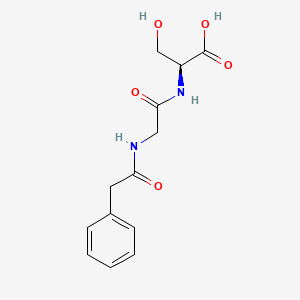
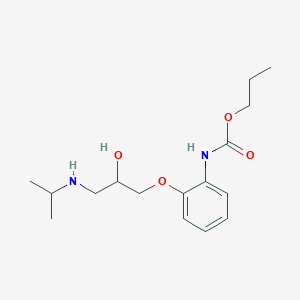
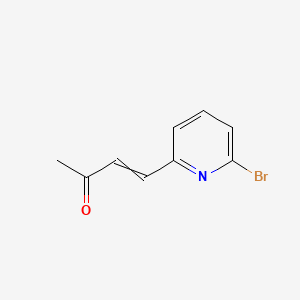
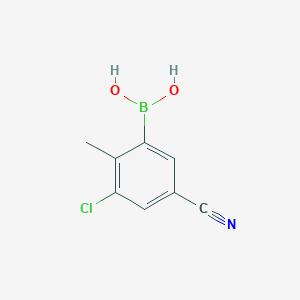
![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B14082307.png)
![(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14082310.png)
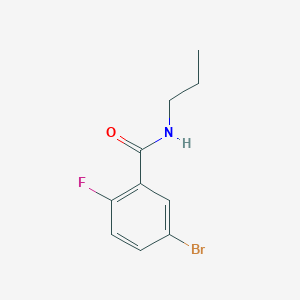
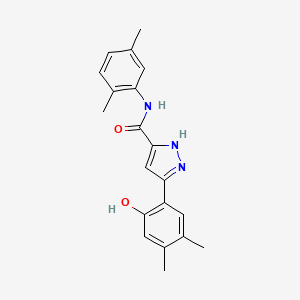
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
